molecular formula C8H10BrN B13132261 2-(2-Bromoethyl)-3-methylpyridine

2-(2-Bromoethyl)-3-methylpyridine

Cat. No.: B13132261
M. Wt: 200.08 g/mol
InChI Key: LKCLVZGHHPDIEY-UHFFFAOYSA-N
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Description

2-(2-Bromoethyl)-3-methylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing five carbon atoms and one nitrogen atom. The presence of a bromoethyl group at the second position and a methyl group at the third position of the pyridine ring makes this compound unique. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromoethyl)-3-methylpyridine can be achieved through several methods. One common method involves the bromination of 3-methylpyridine followed by the alkylation of the resulting 2-bromo-3-methylpyridine with ethylene. The reaction conditions typically involve the use of bromine and a suitable solvent such as chloroform or carbon tetrachloride. The reaction is carried out at a controlled temperature to ensure the selective bromination at the desired position.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products. The industrial production methods also focus on minimizing waste and optimizing the use of raw materials.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoethyl)-3-methylpyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: Reduction of the bromoethyl group can lead to the formation of ethyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.

Major Products Formed

    Substitution Reactions: Products include azido, thiocyano, and methoxy derivatives.

    Oxidation Reactions: Pyridine N-oxides are the major products.

    Reduction Reactions: Ethyl derivatives are formed.

Scientific Research Applications

2-(2-Bromoethyl)-3-methylpyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in coordination chemistry.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-(2-Bromoethyl)-3-methylpyridine involves its interaction with various molecular targets. The bromoethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds. The pyridine ring can also participate in coordination chemistry, forming complexes with metal ions and influencing their reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Bromoethyl)pyridine: Lacks the methyl group at the third position, leading to different reactivity and applications.

    3-Methylpyridine: Lacks the bromoethyl group, making it less reactive in substitution reactions.

    2-Bromoethylbenzene: Contains a benzene ring instead of a pyridine ring, resulting in different chemical properties and applications.

Uniqueness

2-(2-Bromoethyl)-3-methylpyridine is unique due to the presence of both the bromoethyl and methyl groups on the pyridine ring. This combination of functional groups imparts distinct reactivity and makes the compound valuable in various chemical transformations and applications.

Properties

Molecular Formula

C8H10BrN

Molecular Weight

200.08 g/mol

IUPAC Name

2-(2-bromoethyl)-3-methylpyridine

InChI

InChI=1S/C8H10BrN/c1-7-3-2-6-10-8(7)4-5-9/h2-3,6H,4-5H2,1H3

InChI Key

LKCLVZGHHPDIEY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)CCBr

Origin of Product

United States

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